molecular formula C12H15BrClNO2 B582535 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine CAS No. 1255574-55-0

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Cat. No.: B582535
CAS No.: 1255574-55-0
M. Wt: 320.611
InChI Key: QPTYRKYUGKVPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is a chemical compound with the molecular formula C12H15BrClNO2 and a molecular weight of 320.61 g/mol It is characterized by the presence of a morpholine ring attached to a 2-bromo-5-chlorophenoxyethyl group

Preparation Methods

The synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine typically involves the reaction of 2-bromo-5-chlorophenol with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .

Scientific Research Applications

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine include:

  • 4-(2-(2-Chlorophenoxy)ethyl)morpholine
  • 4-(2-(2-Bromo-4-chlorophenoxy)ethyl)morpholine
  • 4-(2-(2-Bromo-5-fluorophenoxy)ethyl)morpholine

These compounds share structural similarities but differ in the substituents on the phenoxy group. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity .

Properties

IUPAC Name

4-[2-(2-bromo-5-chlorophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYRKYUGKVPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682149
Record name 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-55-0
Record name 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.